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Compound of Interest

Compound Name: BMS-795311

Cat. No.: B15617822 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental

protocols for the use of BMS-795311, a potent Cholesteryl Ester Transfer Protein (CETP)

inhibitor, in preclinical studies involving transgenic mice expressing human CETP (hCETP).

Introduction
BMS-795311 is a small molecule inhibitor of Cholesteryl Ester Transfer Protein (CETP), a key

plasma protein involved in lipid metabolism. CETP facilitates the transfer of cholesteryl esters

from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins, such as low-

density lipoprotein (LDL) and very-low-density lipoprotein (VLDL). Inhibition of CETP is a

therapeutic strategy aimed at raising HDL cholesterol (HDL-C) levels and potentially reducing

the risk of atherosclerotic cardiovascular disease. Preclinical evaluation of CETP inhibitors like

BMS-795311 in relevant animal models is crucial for understanding their efficacy and

mechanism of action. Due to species differences (mice do not naturally express CETP),

transgenic mice expressing human CETP are the preferred model for these studies.

Mechanism of Action: Reverse Cholesterol
Transport Pathway
BMS-795311 exerts its effect by inhibiting CETP, thereby modulating the Reverse Cholesterol

Transport (RCT) pathway. This pathway is critical for the removal of excess cholesterol from
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peripheral tissues and its transport back to the liver for excretion.
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Figure 1: Simplified signaling diagram of the Reverse Cholesterol Transport pathway and the
inhibitory action of BMS-795311 on CETP.

Quantitative Data Summary
The following tables summarize the expected quantitative outcomes from treating hCETP

transgenic mice with BMS-795311, based on preclinical data for potent CETP inhibitors.

Table 1: Pharmacokinetic Profile of BMS-795311 in Mice
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Parameter Value

Oral Bioavailability ~37%

Plasma Clearance Low

Volume of Distribution Low

Terminal Half-life ~6 hours

Table 2: Efficacy of BMS-795311 on Plasma Lipids in hCETP Transgenic Mice

Treatment
Group

Dose (mg/kg,
oral)

HDL-C Change
(%)

LDL-C Change
(%)

CETP Activity
Inhibition (%)

Vehicle Control 0 Baseline Baseline 0

BMS-795311 1
↑ (Significant

Increase)

↓ (Moderate

Decrease)

~100 (Maximal)

[1]

BMS-795311 (Dose Range)
Dose-dependent

↑

Dose-dependent

↓

Dose-dependent

↑

Table 3: Effect of BMS-795311 on Atherosclerotic Plaque Development in hCETP Transgenic

Mice

Treatment
Group

Dose
(mg/kg/day)

Treatment
Duration
(weeks)

Aortic Plaque
Area (% of
total aorta)

Plaque Lipid
Content (% of
plaque area)

Vehicle Control 0 12-16 Baseline Baseline

BMS-795311 1 - 10 12-16
↓ (Significant

Reduction)

↓ (Significant

Reduction)

Experimental Protocols
The following are detailed protocols for key experiments in the evaluation of BMS-795311 in

hCETP transgenic mice.
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Figure 2: General experimental workflow for evaluating BMS-795311 in hCETP transgenic
mice.

Protocol 1: In Vivo Efficacy Study in hCETP Transgenic
Mice
1. Animal Model:

Species:Mus musculus

Strain: C57BL/6 background expressing the human CETP transgene.

Age: 8-12 weeks at the start of the study.
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Sex: Both male and female mice can be used, but should be housed and analyzed

separately.

Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access

to a high-fat diet to induce atherosclerosis.

2. Drug Formulation and Administration:

Compound: BMS-795311

Formulation: Prepare a suspension in a suitable vehicle, such as 0.5% (w/v) methylcellulose

or 1% carboxymethylcellulose in sterile water. The formulation should be prepared fresh daily

and sonicated to ensure a homogenous suspension.

Dose: A starting dose of 1 mg/kg has been shown to achieve maximal CETP inhibition[1]. A

dose-response study (e.g., 0.3, 1, 3, 10 mg/kg) is recommended to determine the optimal

dose for desired effects on lipid profiles and atherosclerosis.

Route of Administration: Oral gavage.

Frequency: Once daily.

Control Group: Administer the vehicle alone to a control group of mice.

3. Treatment Duration:

For effects on plasma lipids, a short-term study of 1-4 weeks may be sufficient.

For assessing the impact on atherosclerosis development, a longer-term study of 12-16

weeks is typically required.

4. Sample Collection:

Blood: Collect blood samples via retro-orbital or tail vein bleeding at baseline and at

specified time points during the study. For terminal collection, cardiac puncture is preferred.

Collect blood in EDTA-coated tubes and centrifuge at 2,000 x g for 15 minutes at 4°C to

separate plasma. Store plasma at -80°C until analysis.
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Aorta: At the end of the study, euthanize mice and perfuse with phosphate-buffered saline

(PBS) followed by 4% paraformaldehyde. Carefully dissect the entire aorta from the heart to

the iliac bifurcation.

5. Endpoint Analysis:

Plasma Lipid Analysis: Measure plasma levels of total cholesterol (TC), HDL-C, LDL-C, and

triglycerides (TG) using commercially available enzymatic kits.

Atherosclerosis Quantification: Stain the dissected aorta with Oil Red O to visualize lipid-rich

plaques. Quantify the lesion area as a percentage of the total aortic surface area using

image analysis software.

Immunohistochemistry: Embed a portion of the aortic root or arch in OCT compound for

cryosectioning. Perform immunohistochemical staining for markers of macrophages (e.g.,

CD68) and smooth muscle cells (e.g., α-actin) to assess plaque composition.

Western Blot: Extract protein from a segment of the aorta to analyze the expression of

relevant proteins involved in inflammation and lipid metabolism.

Protocol 2: Oral Gavage in Mice
Materials:

Appropriately sized gavage needle (20-22 gauge for adult mice) with a ball tip.

Syringe (1 ml).

BMS-795311 formulation.

Procedure:

Restrain the mouse firmly by the scruff of the neck to immobilize the head.

Hold the mouse in a vertical position.

Gently insert the gavage needle into the diastema (the gap between the incisors and molars)

and advance it along the roof of the mouth towards the esophagus.
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The needle should pass smoothly without resistance. If resistance is met, withdraw and

reposition.

Once the needle is in the esophagus (approximately to the level of the last rib), slowly

administer the formulated compound.

Withdraw the needle gently and return the mouse to its cage.

Monitor the mouse for any signs of distress immediately after the procedure.

Protocol 3: Oil Red O Staining of Aorta for
Atherosclerosis Quantification
Materials:

Dissected aorta.

70% ethanol.

Oil Red O working solution (0.5% in isopropanol, diluted with water).

PBS.

Microscope slide.

Digital camera and image analysis software.

Procedure:

After dissection, carefully clean the aorta of any surrounding adipose and connective tissue.

Open the aorta longitudinally.

Rinse the aorta in 70% ethanol.

Stain the aorta with Oil Red O working solution for 15-25 minutes.

Destain in 70% ethanol for 5 minutes.
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Rinse with PBS.

Mount the aorta on a microscope slide with the intimal surface facing up.

Capture a high-resolution image of the entire aorta.

Use image analysis software to quantify the red-stained (lipid-rich) plaque area and the total

aortic surface area. Express the atherosclerotic burden as the percentage of the total area

covered by plaques.

Protocol 4: Immunohistochemistry of Aortic Root
Materials:

OCT-embedded aortic root sections (5-10 µm).

Primary antibodies (e.g., anti-CD68 for macrophages, anti-α-actin for smooth muscle cells).

Biotinylated secondary antibody.

Avidin-biotin-peroxidase complex (ABC) reagent.

DAB substrate kit.

Hematoxylin counterstain.

Mounting medium.

Procedure:

Bring cryosections to room temperature and fix in cold acetone.

Wash sections in PBS.

Perform antigen retrieval if necessary (e.g., heat-induced epitope retrieval in citrate buffer).

Block endogenous peroxidase activity with 3% hydrogen peroxide.

Block non-specific binding with a blocking serum.
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Incubate with the primary antibody overnight at 4°C.

Wash and incubate with the biotinylated secondary antibody.

Wash and incubate with the ABC reagent.

Develop the signal with DAB substrate.

Counterstain with hematoxylin.

Dehydrate, clear, and mount the sections.

Analyze under a microscope to assess plaque composition.

Protocol 5: Western Blot Analysis of Aortic Tissue
Materials:

Aortic tissue segment.

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

Protein assay kit (e.g., BCA).

SDS-PAGE gels.

PVDF membrane.

Primary and secondary antibodies.

Chemiluminescent substrate.

Procedure:

Homogenize the aortic tissue in lysis buffer on ice.

Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.

Determine the protein concentration of the lysate.
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Denature protein samples by boiling in Laemmli buffer.

Separate proteins by SDS-PAGE.

Transfer proteins to a PVDF membrane.

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

Incubate with the primary antibody overnight at 4°C.

Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

Wash and detect the protein bands using a chemiluminescent substrate and an imaging

system.

Quantify band intensity using densitometry and normalize to a loading control (e.g., β-actin

or GAPDH).

Need Custom Synthesis?
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15617822?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15617822?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

